![molecular formula C19H17N3O2 B2461814 1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole CAS No. 860612-29-9](/img/structure/B2461814.png)
1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole
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Overview
Description
“1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole” is a derivative of carbazole . Carbazole derivatives have been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Synthesis Analysis
The synthesis of carbazole derivatives involves the treatment of tetrahydrocarbazole with a range of oxidizing reagents, including hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorocromate . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method .Molecular Structure Analysis
The molecular structure of “1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole” is complex, with a tricyclic system that includes a partially saturated ring . The structure also features oxygenated or amine-containing substituents at position 1 of the partially saturated ring .Chemical Reactions Analysis
The chemical reactions of “1-{[(anilinocarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole” involve oxidation processes . Depending on the nature of the selected oxidant, the oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones .Scientific Research Applications
- Antibacterial Activity : Researchers have explored the antibacterial potential of tetrahydrocarbazole derivatives, including this compound. Its structural features make it an interesting candidate for developing new antibacterial agents .
- Antifungal Properties : Tetrahydrocarbazoles have also demonstrated antifungal activity. Investigating this compound’s efficacy against fungal pathogens could be valuable .
- Anticancer Applications : Some tetrahydrocarbazoles exhibit anticancer properties. Further studies could explore whether this compound has similar effects .
- Hypoglycemic and Hypolipidemic Effects : The presence of oxygenated or amine-containing substituents in tetrahydrocarbazoles suggests potential benefits in managing blood glucose levels and lipid profiles .
- Direct Oxygenation : Researchers have developed preparative methods for synthesizing 2,3,4,9-tetrahydro-1H-carbazol-1-ones by direct regioselective oxygenation of tetrahydrocarbazoles. These derivatives can serve as versatile building blocks for further functionalization .
- Divergent Products : Depending on the oxidant and reaction conditions, this compound can yield either 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones. Understanding the factors influencing product selectivity is crucial .
- Gold-Catalyzed Reactions : Gold-catalyzed reactions involving α-imino gold carbenoids have been reported. Investigating the reactivity of this compound in such reactions could lead to novel materials or catalytic processes .
Medicinal Chemistry and Drug Development
Organic Synthesis and Functionalization
Materials Science and Catalysis
Pharmaceutical Testing and Reference Standards
Mechanism of Action
Target of Action
The primary target of this compound, also known as [(E)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino] N-phenylcarbamate, is β-tubulin . β-tubulin is a protein that plays a central role in nuclear division in all eukaryotic cells .
Mode of Action
This compound belongs to the class of N-phenylcarbamates , which are known to inhibit microtubule assembly by binding to β-tubulin . This binding disrupts the reversible assembly of tubulin into microtubule polymers, a process essential for nuclear division .
Biochemical Pathways
The disruption of microtubule assembly affects the cell division process . This can lead to the inhibition of germ-tube elongation and mycelial growth, which are crucial for the life cycle of certain pathogens .
Result of Action
The binding of this compound to β-tubulin and the subsequent disruption of microtubule assembly can lead to the inhibition of cell division. This can result in the death of the cell or organism, making this compound potentially useful as a fungicide .
properties
IUPAC Name |
[(E)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(20-13-7-2-1-3-8-13)24-22-17-12-6-10-15-14-9-4-5-11-16(14)21-18(15)17/h1-5,7-9,11,21H,6,10,12H2,(H,20,23)/b22-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLYNWZIRWDLSC-OQKWZONESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NOC(=O)NC3=CC=CC=C3)C1)NC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N/OC(=O)NC3=CC=CC=C3)/C1)NC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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